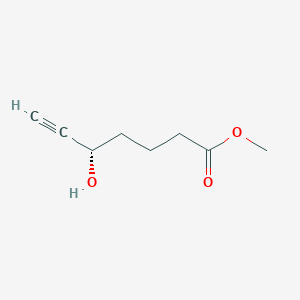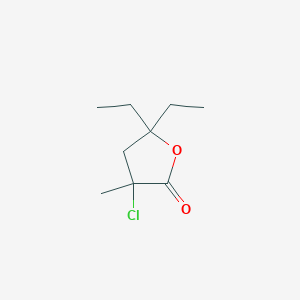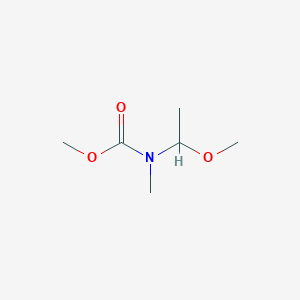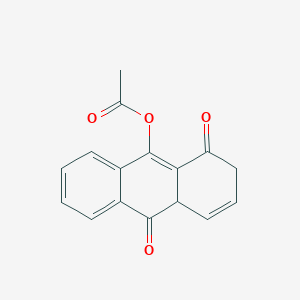
Cyclobutanone, 2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanone, 2-(4-methylphenyl)- is an organic compound that belongs to the class of cyclic ketones It features a four-membered ring structure with a ketone functional group and a 4-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the oxidation of cyclobutanol using strong oxidizing agents such as chromic acid. Another method is the Friedel-Crafts acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of cyclobutanone, 2-(4-methylphenyl)- typically involves large-scale oxidation processes or catalytic acylation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanone, 2-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The 4-methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Cyclobutanone, 2-(4-methylphenyl)- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of cyclobutanone, 2-(4-methylphenyl)- involves its interaction with molecular targets through its ketone functional group. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the strain in the four-membered ring, which makes it more susceptible to certain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanone: A smaller cyclic ketone with a three-membered ring.
Cyclopentanone: A larger cyclic ketone with a five-membered ring.
Cyclohexanone: An even larger cyclic ketone with a six-membered ring.
Uniqueness
Cyclobutanone, 2-(4-methylphenyl)- is unique due to its four-membered ring structure, which imparts significant ring strain. This strain makes it more reactive compared to larger cyclic ketones, allowing it to participate in a variety of chemical reactions that are less accessible to its larger counterparts .
Propriétés
Numéro CAS |
87639-46-1 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-(4-methylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)10-6-7-11(10)12/h2-5,10H,6-7H2,1H3 |
Clé InChI |
VRSWJXKHRWWIMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)



![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)




![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

